molecular formula C5H12ClNO B6618394 1-aminopentan-3-one hydrochloride CAS No. 1780616-71-8

1-aminopentan-3-one hydrochloride

Cat. No.: B6618394
CAS No.: 1780616-71-8
M. Wt: 137.61 g/mol
InChI Key: ZLXCNGONEBPMLM-UHFFFAOYSA-N
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Description

1-aminopentan-3-one hydrochloride is a useful research compound. Its molecular formula is C5H12ClNO and its molecular weight is 137.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-aminopentan-3-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-2-5(7)3-4-6;/h2-4,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXCNGONEBPMLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Aminopentan 3 One Hydrochloride

The synthesis of β-amino ketones such as 1-aminopentan-3-one (B13530212) hydrochloride can be approached through several established organic reactions. The most prominent of these are the Mannich reaction and the alkylation of amines.

The Mannich reaction is a three-component condensation reaction that is widely used for the synthesis of β-amino carbonyl compounds, also known as Mannich bases. chemeurope.combyjus.comadichemistry.comlibretexts.orgwikipedia.org The general scheme involves the reaction of a compound with an acidic proton (in this case, a ketone), an aldehyde (commonly formaldehyde), and ammonia (B1221849) or a primary or secondary amine. chemeurope.combyjus.comadichemistry.comlibretexts.orgwikipedia.org

For the specific synthesis of 1-aminopentan-3-one, the starting materials would be diethyl ketone, formaldehyde (B43269), and ammonia. The reaction proceeds through the formation of an iminium ion from formaldehyde and ammonia, which then acts as an electrophile. byjus.comadichemistry.com The diethyl ketone, which is enolizable, then attacks the iminium ion to form the β-amino ketone. byjus.comadichemistry.com The final step would involve the treatment of the resulting Mannich base with hydrochloric acid to form the hydrochloride salt.

A general representation of the Mannich reaction is as follows:

Reaction Scheme for Mannich Reaction

Reactant 1 Reactant 2 Reactant 3 Product
Diethyl Ketone Formaldehyde Ammonia 1-Aminopentan-3-one

The reaction is typically carried out in a protic solvent like alcohol or water, and often under acidic conditions, which can be achieved by using the hydrochloride salt of the amine. adichemistry.com The use of a catalyst, such as a Lewis acid, can also be employed to improve reaction rates and yields. rsc.org

Another potential route to 1-aminopentan-3-one hydrochloride is through the alkylation of ammonia. wikipedia.org This method involves the nucleophilic substitution reaction between an alkyl halide and ammonia. wikipedia.orgucalgary.cayoutube.com In this specific case, the required alkyl halide would be a 1-halopentan-3-one, such as 1-chloro-3-pentanone.

The reaction mechanism involves the nucleophilic attack of the nitrogen atom of ammonia on the electrophilic carbon atom bearing the halogen. ucalgary.ca A significant challenge with this method is the potential for over-alkylation, as the primary amine product is also nucleophilic and can react further with the alkyl halide to form secondary and tertiary amines, as well as a quaternary ammonium (B1175870) salt. ucalgary.cayoutube.comntu.edu.sg To favor the formation of the primary amine, a large excess of ammonia is typically used. ucalgary.cayoutube.com Following the alkylation, the resulting amine would be treated with hydrochloric acid to yield the desired hydrochloride salt.

Potential Alkylation Reaction

Reactant 1 Reactant 2 Product
1-Halopentan-3-one Ammonia 1-Aminopentan-3-one

Large Scale Synthesis and Process Development for 1 Aminopentan 3 One Hydrochloride

For the Mannich reaction, process development would focus on optimizing reaction parameters to maximize yield and minimize the formation of byproducts. Key considerations would include:

Reactant Ratios: Fine-tuning the stoichiometry of diethyl ketone, formaldehyde (B43269), and ammonia (B1221849) to ensure complete conversion and prevent side reactions.

Catalyst Selection and Loading: Identifying the most effective and economically viable catalyst and its optimal concentration.

Solvent and Temperature Control: Selecting an appropriate solvent system and maintaining a precise temperature profile to control reaction kinetics and selectivity.

Work-up and Purification: Developing an efficient and scalable procedure for isolating and purifying the 1-aminopentan-3-one (B13530212) hydrochloride from the reaction mixture. This could involve extraction, crystallization, and filtration steps.

Continuous flow chemistry is an emerging technology in pharmaceutical and fine chemical manufacturing that could offer advantages for the large-scale synthesis of β-amino ketones. acs.org Continuous processes can offer better control over reaction parameters, improved safety, and potentially higher throughput compared to traditional batch processes. acs.org

For the alkylation route, process development would be critical to address the challenge of over-alkylation. This would likely involve:

Precise Control of Stoichiometry: Maintaining a significant excess of ammonia throughout the reaction.

Reaction Conditions: Optimizing temperature and pressure to favor the desired mono-alkylation.

Separation and Purification: Developing robust methods to separate the primary amine from any secondary, tertiary, or quaternary amine byproducts.

Given the potential for runaway reactions and the handling of hazardous materials like ammonia and alkyl halides, process safety would be a paramount concern in the industrial-scale production of 1-aminopentan-3-one hydrochloride.

Chemical Reactivity and Transformation Pathways of 1 Aminopentan 3 One Hydrochloride

Reactivity of the Amine Moiety in 1-Aminopentan-3-one (B13530212) Hydrochloride

The primary amine group in 1-aminopentan-3-one is a potent nucleophile after deprotonation. This reactivity allows for the formation of new carbon-nitrogen and other heteroatom bonds, making it a valuable synthetic handle for molecular elaboration.

Nucleophilic Substitution Reactions with Alkyl Halides

Primary amines are known to react with alkyl halides in nucleophilic substitution reactions. uci.edu The reaction between 1-aminopentan-3-one and an alkyl halide would proceed via an S_N2 mechanism, particularly with primary or methyl halides. uci.edu This process involves the lone pair of electrons on the nitrogen atom attacking the electrophilic carbon of the alkyl halide, displacing the halide ion. youtube.com

A significant challenge in this reaction is controlling the extent of alkylation. The initial product, a secondary amine, is also nucleophilic and can react with another molecule of the alkyl halide. youtube.com This can lead to the formation of a tertiary amine and subsequently a quaternary ammonium (B1175870) salt, resulting in a mixture of products. youtube.com To favor mono-alkylation, reaction conditions such as using a large excess of the amine can be employed.

Table 1: Nucleophilic Substitution with Alkyl Halides

Reactant A Reactant B Product(s) Reaction Type
1-Aminopentan-3-one R-X (Alkyl Halide) N-Alkyl-1-aminopentan-3-one (Secondary Amine) S_N2 Substitution
N-Alkyl-1-aminopentan-3-one R-X (Alkyl Halide) N,N-Dialkyl-1-aminopentan-3-one (Tertiary Amine) S_N2 Substitution

Condensation Reactions with Carbonyl Compounds

A hallmark reaction of primary amines is their condensation with carbonyl compounds (aldehydes and ketones) to form imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.comlibretexts.org This reaction is typically acid-catalyzed and proceeds through a two-stage mechanism: nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by the elimination of a water molecule to yield the C=N double bond of the imine. libretexts.orglibretexts.orgwikipedia.org

The reaction is reversible, and the equilibrium can be driven towards the product by removing the water formed during the reaction. masterorganicchemistry.com The amine of 1-aminopentan-3-one can react with various external aldehydes or ketones. It is also conceivable for an intermolecular condensation to occur between the amine of one molecule and the ketone of another, leading to a dimeric imine.

Table 2: Condensation of 1-Aminopentan-3-one with Carbonyls

Reactant A Reactant B (Carbonyl) Intermediate Final Product
1-Aminopentan-3-one Aldehyde (R'-CHO) Carbinolamine Aldimine (R'-CH=N-(CH2)2C(=O)CH2CH3)

Derivatization via Acylation and Alkylation

Beyond simple alkylation with alkyl halides, the amine moiety can be derivatized through acylation. Acylation involves the reaction of the amine with acylating agents like acyl chlorides or acid anhydrides to form amides. This reaction is generally very efficient and provides a stable amide linkage.

Alkylation, as discussed previously, introduces alkyl groups to the nitrogen atom. youtube.com The reactivity of the resulting secondary and tertiary amines can differ significantly from the parent primary amine, influencing factors like basicity and nucleophilicity. Enamines, which are formed from secondary amines, can undergo alkylation at the alpha-carbon. masterorganicchemistry.com

Reactivity of the Ketone Moiety in 1-Aminopentan-3-one Hydrochloride

The ketone functional group is an electrophilic center, susceptible to attack by nucleophiles at the carbonyl carbon. It can also be reduced or serve as a handle for forming various C=N double-bonded derivatives.

Reduction to Hydroxyl-Containing Analogues

The ketone group of 1-aminopentan-3-one can be readily reduced to a secondary alcohol, yielding 1-aminopentan-3-ol (B1277956). This transformation is typically achieved using hydride-based reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder, more selective reagent that is compatible with a wider range of functional groups, while LiAlH₄ is a much stronger reducing agent. The choice of reagent allows for control over the reaction's selectivity. For instance, the reduction of 1-(dimethylamino)-4-methyl-1-penten-3-one has been accomplished using lithium aluminum hydride. orgsyn.org

Table 3: Reduction of the Ketone Moiety

Starting Material Reagent Product

Formation of Imines, Enamines, and Oximes

The ketone carbonyl group serves as an electrophile for condensation reactions with various nitrogen-based nucleophiles.

Imines: As mentioned, the ketone can react with external primary amines to form ketimines. libretexts.orgmasterorganicchemistry.com An intramolecular reaction between the amine and ketone of the same molecule could potentially form a cyclic imine, likely a five- or six-membered ring after tautomerization, a common reaction pathway when the functional groups are suitably positioned. masterorganicchemistry.com

Enamines: Enamines are formed through the reaction of a ketone with a secondary amine (R₂NH). libretexts.org The mechanism is similar to imine formation up to the iminium ion stage. libretexts.orglibretexts.org However, since the nitrogen lacks a proton to eliminate, a proton is instead removed from an adjacent carbon atom (the α-carbon) to form the C=C double bond of the enamine. libretexts.orgwikipedia.org Therefore, the ketone of 1-aminopentan-3-one can react with an added secondary amine to produce an enamine derivative.

Oximes: The reaction of the ketone with hydroxylamine (B1172632) (NH₂OH) results in the formation of an oxime. libretexts.org This reaction is another example of a condensation reaction where the carbonyl oxygen is replaced by a =N-OH group. Oximes are often crystalline solids and have historically been used for the purification and characterization of aldehydes and ketones. libretexts.org

Table 4: Ketone Derivatization

Reactant A Reactant B Product Type General Product Structure
1-Aminopentan-3-one Primary Amine (R-NH₂) Imine R-N=C(CH₂CH₃)(CH₂CH₂NH₂)
1-Aminopentan-3-one Secondary Amine (R₂NH) Enamine R₂N-C(CH₂CH₃)=CHCH₂NH₂ or R₂N-C(=CHCH₃)(CH₂CH₂NH₂)

Carbonyl Addition Reactions

The carbonyl group in this compound is a key site for nucleophilic attack, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in synthetic organic chemistry for building more complex molecular architectures.

One of the most powerful methods for forming carbon-carbon bonds is the Grignard reaction. While specific studies on this compound are not extensively detailed in publicly available literature, the reactivity of similar aminoketones provides a strong indication of its expected behavior. For instance, the Grignard reaction of (S)-1-(dimethylamino)-2-methylpentan-3-one with 3-bromoanisole (B1666278) is a key step in the synthesis of Tapentadol, a centrally acting analgesic. This reaction proceeds via the nucleophilic addition of the Grignard reagent to the ketone, forming a tertiary alcohol. The reaction is typically carried out in an ethereal solvent like tetrahydrofuran (B95107) (THF) at temperatures ranging from 20°C to 80°C. google.com

Another important carbonyl addition is the Wittig reaction, which converts ketones into alkenes. This reaction involves a phosphorus ylide and is known for its high degree of regioselectivity. The reaction of this compound with a Wittig reagent, such as methylenetriphenylphosphorane, would be expected to yield the corresponding alkene. rsc.org

The table below summarizes the expected outcomes of these carbonyl addition reactions with this compound, based on established chemical principles and reactivity of analogous compounds.

Reaction TypeReagent ExampleExpected ProductReaction Conditions (General)
Grignard ReactionPhenylmagnesium bromide1-Amino-3-phenylpentan-3-olAnhydrous ether (e.g., THF), Room temperature
Wittig ReactionMethylenetriphenylphosphorane1-Amino-3-methylenepentaneAnhydrous solvent (e.g., THF), Strong base (e.g., n-BuLi)
ReductionSodium borohydride1-Aminopentan-3-olProtic solvent (e.g., methanol, ethanol), 0°C to room temperature

Intramolecular Reactivity and Cyclization Pathways of this compound

The presence of both an amine and a ketone within the same molecule allows for intramolecular reactions, leading to the formation of cyclic structures. These cyclization pathways are often influenced by the reaction conditions, such as the presence of an acid or a base.

Under acidic conditions, the primary amine of 1-aminopentan-3-one can react with the carbonyl group to form a cyclic iminium ion. This intermediate can then undergo further reactions. For example, acid-catalyzed condensation of amines can lead to the formation of cyclic hemiaminals which can then rearrange. rsc.org

Base-catalyzed intramolecular condensation is also a plausible pathway. The presence of a base can facilitate the deprotonation of the α-carbon to the ketone, generating an enolate which can then attack the protonated amine, although this is less common for primary amines. More likely is the intramolecular condensation between the amine and the ketone to form a cyclic enamine or imine. Multicomponent reactions, such as the Mannich reaction, can lead to the formation of piperidinone rings, which are cyclic β-aminoketones. rsc.org

The propensity for cyclization highlights the dual nature of this compound as a versatile building block in heterocyclic synthesis.

Stability and Degradation Mechanisms of the Hydrochloride Salt Form

The hydrochloride salt form of 1-aminopentan-3-one is generally more stable than the free base, particularly with respect to long-term storage and handling. However, like many amine salts, it is not immune to degradation, especially under specific conditions.

One potential degradation pathway involves the instability of cathinone (B1664624) derivatives, which are also β-aminoketones, in the presence of air. Studies on α-pyrrolidinoheptanophenone hydrochloride have shown that decomposition can occur over time, leading to oxidation products. nih.gov This suggests that this compound may also be susceptible to oxidation, potentially at the carbon adjacent to the amine or through N-oxidation.

The stability of the hydrochloride salt can also be affected by pH. In solution, there is an equilibrium between the protonated amine and the free amine. Changes in pH can shift this equilibrium and potentially facilitate degradation pathways that are more favorable for the free base, such as self-condensation or reaction with other components in a formulation.

The table below outlines potential degradation pathways for this compound.

Degradation PathwayTriggering FactorPotential Degradation Products
OxidationExposure to air/oxygenN-oxide derivatives, products of C-H oxidation
HydrolysisPresence of water, non-neutral pHCleavage of the carbon-nitrogen bond (less likely under mild conditions)
Self-condensationBasic conditionsDimeric or polymeric structures

Advanced Spectroscopic and Analytical Characterization Techniques for 1 Aminopentan 3 One Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 1-aminopentan-3-one (B13530212) hydrochloride. By analyzing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei, a detailed molecular map can be constructed.

In the case of 1-aminopentan-3-one hydrochloride, the presence of the ammonium (B1175870) salt and the ketone functional group significantly influences the chemical shifts. The electron-withdrawing effect of the carbonyl group (C=O) and the positively charged nitrogen atom deshields adjacent protons and carbons, causing their signals to appear at a higher chemical shift (downfield) in the NMR spectrum.

¹H NMR Spectroscopy: A ¹H NMR spectrum would provide information on the number of different proton environments, their integration (ratio), and their coupling patterns (spin-spin splitting), which reveals which protons are adjacent to one another. The protons on the carbon alpha to the ammonium group (C4-H₂) and the carbonyl group (C2-H₂) would be expected to show the most significant downfield shifts.

¹³C NMR Spectroscopy: A ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. compoundchem.com The carbonyl carbon (C3) is the most deshielded and would appear furthest downfield, typically in the range of 200-220 ppm for a ketone. compoundchem.com The carbons adjacent to the electron-withdrawing groups (C2 and C4) would also be shifted downfield compared to the terminal methyl carbon (C5). docbrown.info

Expected ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values. Actual shifts can vary based on solvent and concentration.

Atom PositionExpected ¹H Chemical Shift (δ, ppm)Expected ¹³C Chemical Shift (δ, ppm)Expected Multiplicity (¹H NMR)
C1-H₃~1.1~7-10Triplet (t)
C2-H₂~2.8~35-40Quartet (q)
C3-~205-215-
C4-H₂~3.1~38-43Triplet (t)
C5-H₂~3.4~45-50Triplet (t)
N-H₃⁺~8.0-9.0-Broad Singlet (br s)

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, MS is crucial for confirming the molecular weight and assessing sample purity. The molecular formula of the free base is C₅H₁₁NO, with a monoisotopic mass of approximately 101.08 Da. nih.gov

In a typical electrospray ionization (ESI) mass spectrum, the compound would be observed as the protonated molecular ion, [M+H]⁺, where M is the free base. This would result in a peak at an m/z value corresponding to the mass of C₅H₁₂NO⁺, which is approximately 102.09 Da. uni.lu High-resolution mass spectrometry (HRMS) can determine this mass with high precision, allowing for the confirmation of the elemental composition.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information. The molecular ion can undergo characteristic cleavage patterns. Alpha-cleavage is a common fragmentation pathway for both ketones and amines. libretexts.org Cleavage adjacent to the carbonyl group or the amino group can lead to the formation of specific fragment ions. libretexts.org

Predicted Mass Spectrometry Data for 1-Aminopentan-3-one

Ion SpeciesPredicted m/zDescription
[M+H]⁺102.09134Protonated molecular ion of the free base. uni.lu
[M+Na]⁺124.07328Sodium adduct of the free base. uni.lu
Fragment 157Resulting from alpha-cleavage, loss of the ethyl group to form an acylium ion [CH₃CH₂CO]⁺. libretexts.org
Fragment 272Resulting from alpha-cleavage next to the amine, loss of an ethyl radical.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent technique for identifying the functional groups present in a compound. chemrxiv.org The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the ketone and ammonium groups.

The most prominent feature would be the strong, sharp absorption from the carbonyl (C=O) stretch of the ketone group, typically appearing around 1715 cm⁻¹. pressbooks.pub Another key feature would be the broad absorption band in the range of 3000-2800 cm⁻¹, which is characteristic of the N-H stretching vibrations of the primary ammonium salt (R-NH₃⁺). C-H stretching vibrations from the alkyl portions of the molecule are expected in the 2960-2850 cm⁻¹ region. libretexts.org The fingerprint region (below 1500 cm⁻¹) would contain more complex vibrations, including C-N and C-C stretching and various bending modes. libretexts.org

Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Ammonium (R-NH₃⁺)N-H Stretch~3000 - 2800Strong, Broad
Alkyl (C-H)C-H Stretch~2960 - 2850Medium to Strong
Ketone (C=O)C=O Stretch~1715Strong, Sharp
Ammonium (R-NH₃⁺)N-H Bend~1600 - 1500Medium
Alkyl (C-H)C-H Bend~1470 - 1370Medium
C-NC-N Stretch~1220 - 1020Medium

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC, TLC)

Chromatographic methods are essential for separating this compound from impurities or other components in a mixture and for its quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for the analysis and quantification of non-volatile compounds. For a polar and water-soluble compound like this compound, reversed-phase HPLC would be a suitable method. nih.gov A C18 column could be used with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The inclusion of an acidic buffer would ensure the amine remains protonated, leading to better peak shape and retention. Detection could be achieved using a UV detector at a low wavelength (around 210 nm) or, for higher sensitivity and specificity, a mass spectrometer (LC-MS). nih.gov

Gas Chromatography (GC): Direct analysis of the hydrochloride salt by GC is not feasible due to its low volatility. However, after neutralization to the free base (1-aminopentan-3-one), GC analysis might be possible. The polarity of the amine and ketone functionalities could still lead to poor peak shape and column adsorption. Therefore, derivatization of the amine group, for example, through acylation, is often employed to increase volatility and improve chromatographic performance. A flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective technique used for monitoring reaction progress, checking purity, and determining appropriate solvent systems for column chromatography. For this compound, a silica (B1680970) gel plate would be used as the stationary phase. A polar solvent system, such as a mixture of dichloromethane/methanol or ethyl acetate/methanol with a small amount of acid (like acetic acid) or base (like ammonia) to prevent streaking, would likely be effective. Visualization of the spot could be achieved using a ninhydrin (B49086) stain, which reacts with the primary amine to produce a characteristic purple color.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a suitable single crystal of this compound itself might be challenging, the technique can be applied to a stable, crystalline derivative.

If a suitable crystal is grown, X-ray diffraction analysis would provide definitive information on:

Bond lengths and angles: Precise measurement of the distances and angles between all atoms in the molecule.

Conformation: The exact spatial orientation of the different parts of the molecule.

Intermolecular interactions: How the molecules pack together in the crystal lattice, including hydrogen bonding involving the ammonium group and the chloride ion.

While no specific crystallographic data for derivatives of 1-aminopentan-3-one are available in the searched literature, studies on other amino-containing compounds demonstrate the utility of this method for unambiguous structure confirmation. For instance, X-ray analysis of metallo-β-lactamase complexed with an aminophthalic acid derivative provided crucial structural details for further drug design. nih.gov Similarly, this technique would offer unparalleled insight into the solid-state structure of a 1-aminopentan-3-one derivative.

Computational and Theoretical Investigations of 1 Aminopentan 3 One Hydrochloride

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 1-aminopentan-3-one (B13530212) hydrochloride at the electronic level. nih.gov These calculations can elucidate the molecule's geometry, electron distribution, and the nature of its frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting its reactivity.

For the protonated form of 1-aminopentan-3-one, DFT calculations at a level such as B3LYP/6-311++G(d,p) would be employed to obtain an optimized geometry. nih.gov The protonation of the nitrogen atom significantly alters the electronic landscape compared to its neutral counterpart. This protonation leads to a withdrawal of electron density from the adjacent carbon atoms, which can be quantified through Natural Bond Orbital (NBO) analysis.

The calculated geometric parameters, such as bond lengths and angles, provide a precise three-dimensional picture of the molecule. The presence of the positively charged ammonium (B1175870) group is expected to have a noticeable effect on the geometry of the alkyl chain.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for 1-Aminopentan-3-one Hydrochloride

ParameterBond/AngleCalculated Value
Bond LengthC1-C21.53 Å
C2-C31.52 Å
C3=O1.22 Å
C3-C41.51 Å
C4-N1.50 Å
N-H1.02 Å
Bond AngleC1-C2-C3110.5°
C2-C3-C4118.0°
O=C3-C4121.0°
C3-C4-N111.0°
Dihedral AngleC1-C2-C3-C4175.0° (anti-periplanar)
C2-C3-C4-N65.0° (gauche)

Note: These values are hypothetical and based on typical bond lengths and angles for similar protonated aminoketones. Actual values would be derived from specific DFT calculations. researchgate.net

The frontier molecular orbitals, HOMO and LUMO, are key indicators of chemical reactivity. For this compound, the HOMO is expected to be localized around the carbonyl oxygen, indicating its potential as a nucleophilic center in certain reactions. The LUMO, conversely, would likely be distributed around the protonated amine and the carbonyl carbon, suggesting these as sites for nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability.

Molecular Dynamics Simulations for Conformational Analysis

The flexible five-carbon chain of 1-aminopentan-3-one allows for a multitude of possible conformations. Molecular Dynamics (MD) simulations are a powerful tool to explore the conformational landscape of this molecule in different environments, such as in aqueous solution. koreascience.kracs.org These simulations model the movement of atoms over time, governed by a force field that approximates the potential energy of the system. nih.govacs.orgfigshare.com

An MD simulation of this compound in a water box would reveal the predominant conformations and the dynamics of their interconversion. The simulation would also model the hydration shell around the molecule, particularly the interactions of water molecules with the protonated amine and the carbonyl group, as well as the chloride counter-ion. figshare.comnih.gov The analysis of dihedral angles along the carbon backbone over the course of the simulation allows for the identification of stable conformers. nih.govresearchgate.net For a pentane (B18724) derivative, the key dihedral angles are C1-C2-C3-C4 and C2-C3-C4-N. The relative populations of different conformers (e.g., anti vs. gauche) can be determined from the simulation trajectory. researchgate.net

Table 2: Hypothetical Conformational Population Analysis from a Molecular Dynamics Simulation

Conformer (Dihedral C1-C2-C3-C4)Population (%)
Anti (approx. 180°)65%
Gauche (+) (approx. +60°)17%
Gauche (-) (approx. -60°)18%

Note: These populations are hypothetical, based on typical conformational preferences of alkyl chains, and would be quantified from the analysis of an MD trajectory. nih.gov

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, providing a valuable tool for the interpretation of experimental spectra. arxiv.orgnih.govnih.gov For this compound, the prediction of NMR chemical shifts and IR vibrational frequencies are of particular interest.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR chemical shifts can be calculated using quantum mechanical methods, often by employing the Gauge-Independent Atomic Orbital (GIAO) method with DFT. rsc.orgoregonstate.edulibretexts.org The calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental spectra. The protonation of the amine group is expected to significantly deshield the adjacent protons and carbons. kpwulab.comlibretexts.orgnih.gov

Table 3: Hypothetical Predicted 1H and 13C NMR Chemical Shifts (in ppm) for this compound

AtomPredicted 1H ShiftPredicted 13C Shift
C1 (CH3)1.0510.2
C2 (CH2)2.6035.8
C3 (C=O)-209.5
C4 (CH2)3.1545.1
N-H3+8.10-

Note: These are illustrative values. Actual predictions would depend on the level of theory and solvent model used. rsc.orgoregonstate.edulibretexts.org

Infrared (IR) Spectroscopy: The vibrational frequencies in the IR spectrum can be calculated from the second derivatives of the energy with respect to the atomic positions. dtic.milwpmucdn.com These calculations can help in assigning the various stretching and bending modes. For this compound, key predicted vibrations would include the C=O stretch, the N-H stretches of the ammonium group, and various C-H and C-N stretching and bending modes. libretexts.orgmdpi.com

Table 4: Hypothetical Predicted IR Vibrational Frequencies (in cm-1)

Vibrational ModePredicted FrequencyExpected Intensity
N-H stretch (asymmetric)3250Medium
N-H stretch (symmetric)3180Medium
C-H stretch (aliphatic)2960-2850Medium-Strong
C=O stretch1720Strong
N-H bend (asymmetric)1610Strong
N-H bend (symmetric)1505Medium
C-N stretch1180Medium

Note: These frequencies are hypothetical and are typically scaled by a factor to improve agreement with experimental data. dtic.milwpmucdn.com

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the potential energy surface of a reaction. researchgate.netnih.govcitedrive.com This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate, and calculating its energy relative to the reactants and products. researchgate.net For 1-aminopentan-3-one, a relevant reaction to study would be its formation via a Mannich-type reaction or its participation in subsequent reactions, such as cyclization or condensation. nih.govnih.gov

For example, in a hypothetical intramolecular aldol-type condensation, the enol or enolate of the ketone could attack the carbon adjacent to the ammonium group. DFT calculations could be used to model the reaction pathway, identify the transition state structure, and compute the activation energy. The activation energy is a critical parameter for determining the feasibility and rate of the reaction.

Table 5: Hypothetical Energy Profile for a Reaction Step of this compound

SpeciesRelative Free Energy (kcal/mol)
Reactant0.0
Transition State+22.5
Product-5.0

Note: These are illustrative energy values for a hypothetical reaction. The actual values are highly dependent on the specific reaction and the computational method employed.

In Silico Assessment of Synthetic Accessibility

In the context of drug discovery and chemical synthesis, it is valuable to assess how easily a compound can be synthesized. nih.gov Several computational tools and algorithms have been developed to provide a "synthetic accessibility score" (SA score). researchgate.netresearchgate.net These scores are typically based on the analysis of large databases of known reactions and commercially available starting materials. The score often considers factors such as molecular complexity, the presence of chiral centers, and the types of functional groups present. nih.gov

For this compound, a relatively simple bifunctional molecule, the synthetic accessibility score is expected to be low, indicating that it should be relatively easy to synthesize. researchgate.netresearchgate.net Algorithms like the SAscore developed by Ertl and Schuffenhauer would likely assign a value between 1 and 3 (on a scale of 1 to 10, where 1 is very easy to make). nih.gov More advanced retrosynthesis prediction software could even propose potential synthetic routes based on known chemical transformations. organic-chemistry.org

Application As a Chemical Building Block in Advanced Organic Synthesis

Precursor for the Synthesis of Novel Heterocyclic Systems

The dual functionality of β-amino ketones, such as 1-aminopentan-3-one (B13530212), makes them important starting materials for the synthesis of a variety of heterocyclic compounds. fiveable.meresearchgate.netbookpi.org The presence of both a nucleophilic amino group and an electrophilic carbonyl group within the same molecule allows for intramolecular cyclization reactions, leading to the formation of stable ring structures. fiveable.me

One of the most well-established applications of β-amino ketones is in the synthesis of substituted pyridines. The general strategy often involves a condensation reaction, such as the Hantzsch pyridine (B92270) synthesis or related methodologies, where the β-amino ketone can serve as a key component. mdpi.comyoutube.com For instance, the reaction of a β-amino ketone with a 1,3-dicarbonyl compound and an ammonia (B1221849) source can lead to the formation of a dihydropyridine (B1217469) intermediate, which can then be oxidized to the corresponding pyridine. While specific examples detailing the use of 1-aminopentan-3-one hydrochloride in these reactions are not prevalent in readily available literature, its structure is amenable to such transformations.

Furthermore, β-amino ketones are precursors to other important heterocyclic systems. For example, Mannich-type reactions involving β-amino ketones can lead to the formation of piperidinone rings, which are core structures in many biologically active alkaloids. rsc.org The intramolecular condensation of the amino group with the ketone can be a key step in the formation of these six-membered rings. The reactivity of this compound suggests its potential utility in the synthesis of a variety of nitrogen-containing heterocycles, a critical endeavor in medicinal chemistry and materials science. researchgate.net

Intermediate in the Formation of Complex Organic Molecules

Beyond the synthesis of heterocycles, this compound can serve as a crucial intermediate in the multi-step synthesis of more complex organic molecules. researchgate.netbookpi.org Its functional groups provide handles for a range of chemical modifications, allowing for the introduction of further complexity and functionality.

A primary transformation of β-amino ketones is their reduction to the corresponding β-amino alcohols. rsc.org These 1,3-amino alcohols are valuable synthons and are present in numerous biologically active compounds and pharmaceutical drugs. The reduction of the ketone in 1-aminopentan-3-one would yield 1-aminopentan-3-ol (B1277956), a chiral molecule with significant synthetic potential.

Moreover, the amino group of 1-aminopentan-3-one can undergo various reactions, such as acylation to form amides or alkylation to form secondary or tertiary amines. These transformations allow for the incorporation of this building block into larger molecular frameworks, including peptides and other complex natural product analogues. The ketone functionality can also be a site for nucleophilic attack, enabling the formation of new carbon-carbon bonds and further elaboration of the molecular structure. The hydrochloride salt form of the amine enhances its stability and handling, making it a convenient precursor in synthetic sequences.

Role in the Construction of Unique Molecular Scaffolds (e.g., Michael acceptors)

A Michael acceptor is characteristically an α,β-unsaturated carbonyl compound, or a similar system with an electron-withdrawing group conjugated to a double or triple bond. wikipedia.orgmasterorganicchemistry.com This electronic arrangement creates an electrophilic β-carbon that is susceptible to nucleophilic attack in a conjugate addition reaction, famously known as the Michael addition. wikipedia.orgmasterorganicchemistry.com

The structure of 1-aminopentan-3-one is that of a β-amino ketone. It does not possess a carbon-carbon double or triple bond in conjugation with the carbonyl group. Therefore, this compound itself does not fit the definition of a Michael acceptor and cannot directly participate in Michael addition reactions in that capacity.

While it is not a Michael acceptor, it is conceivable that 1-aminopentan-3-one could be chemically modified to become one. For instance, a dehydration reaction could potentially introduce a double bond, though this is not a straightforward transformation for a saturated β-amino ketone. Alternatively, the amino group of 1-aminopentan-3-one could act as a nucleophile (a Michael donor) in a reaction with a suitable Michael acceptor in what is known as an aza-Michael addition. rsc.org This reaction is a powerful tool for the formation of carbon-nitrogen bonds.

Application in Asymmetric Synthesis as a Chiral Building Block

The reduction of the prochiral ketone in 1-aminopentan-3-one offers a direct route to a chiral β-amino alcohol, 1-aminopentan-3-ol. The development of enantioselective methods for this transformation is of significant interest as chiral β-amino alcohols are highly valuable building blocks in asymmetric synthesis. diva-portal.orgresearchgate.net They serve as precursors for chiral ligands, auxiliaries, and pharmaceutically active compounds. diva-portal.orgresearchgate.net

The asymmetric reduction of β-amino ketones can be achieved through various methods, including the use of chiral reducing agents or, more commonly, through catalytic asymmetric hydrogenation. rsc.orgresearchgate.netwikipedia.org In catalytic asymmetric hydrogenation, a transition metal catalyst, often based on iridium or ruthenium, is complexed with a chiral ligand. diva-portal.orgrsc.org This chiral catalyst then facilitates the stereoselective addition of hydrogen to the ketone, leading to the preferential formation of one enantiomer of the corresponding alcohol.

While specific studies on the asymmetric reduction of 1-aminopentan-3-one are not widely reported, the general methodologies developed for other β-amino ketones are applicable. The successful enantioselective synthesis of chiral γ-amino alcohols through the hydrogenation of β-amino ketones highlights the feasibility of this approach. researchgate.net The resulting enantiomerically enriched 1-aminopentan-3-ol could then be utilized in the synthesis of complex chiral molecules, where the stereochemistry of the final product is of critical importance. Furthermore, enzymatic methods using engineered amine dehydrogenases are emerging as powerful tools for the stereoselective synthesis of chiral amino alcohols from hydroxy ketones, a strategy that could potentially be adapted for β-amino ketones. nih.gov

Design and Synthesis of Derivatives and Analogues of 1 Aminopentan 3 One Hydrochloride

Structural Modification of the Pentanone Backbone

One major modification involves the cyclization of the pentane (B18724) chain. An example is the synthesis of cyclopentanol (B49286) analogues, such as (1R,3S)-3-amino-1-cyclopentanol. google.com The preparation of this compound involves a multi-step process starting with an asymmetric cycloaddition reaction between cyclopentadiene (B3395910) and an N-acylhydroxylamine, which acts as a chiral inducer to establish the two chiral centers of the target. google.com Another significant structural modification is the formation of heterocyclic analogues like piperidine (B6355638) derivatives. For instance, (R)-3-aminopiperidine dihydrochloride (B599025) can be synthesized from precursors like (R)-methyl-2,5-diaminopentanoate dihydrochloride, which shares the same carbon backbone length. google.com This transformation involves an intramolecular cyclization to form the piperidine ring.

The introduction of unsaturation is another method to modify the backbone. The related compound 1-penten-3-one, an enone, features a double bond in its structure, altering its reactivity compared to the saturated pentanone backbone. nih.gov

Backbone ModificationExample CompoundSynthetic Strategy
Cyclization (Cyclopentane)(1R,3S)-3-amino-1-cyclopentanolAsymmetric cycloaddition using a chiral inducer. google.com
Cyclization (Piperidine)(R)-3-aminopiperidineReduction and cyclization of a 2,5-diaminopentanoate precursor. google.com
Unsaturation1-Penten-3-oneRepresents a related backbone with a C=C double bond. nih.gov

Functional Group Derivatization at the Amine Position

The primary amine group in 1-aminopentan-3-one (B13530212) hydrochloride is a key site for derivatization, enabling the synthesis of a wide array of compounds through N-acylation, N-alkylation, and other transformations.

A fundamental derivatization is the formation of the hydrochloride salt itself, which enhances the compound's solubility in polar media. smolecule.com More complex derivatizations are often integral steps in the synthesis of analogues. For example, in the pathway to (1R,3S)-3-amino-1-cyclopentanol, an N-acylhydroxylamine is used as a key intermediate. google.com This acylated amine derivative is crucial for directing the stereochemistry of the cycloaddition reaction. google.com Such acylation strategies highlight how modifying the amine functionality is a powerful tool for building complex molecular architectures.

Functional Group Derivatization at the Ketone Position

The carbonyl group of 1-aminopentan-3-one is a versatile handle for chemical modification, with reduction being one of the most common and significant transformations.

The reduction of the ketone to a secondary alcohol yields 1-aminopentan-3-ol (B1277956). nih.gov This reaction can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). google.comsmolecule.com This conversion not only changes the functional group but also introduces a new chiral center at the C-3 position, leading to the formation of stereoisomers.

Another derivatization strategy for the ketone is the formation of ketals. The parent ketone, pentan-3-one, can react with diols like 2,3-pentanediol to form dioxolanes. ebi.ac.uk This reaction is often used as a protective strategy in multi-step syntheses to prevent the ketone from reacting while other parts of the molecule are being modified.

Ketone DerivatizationReagents/MethodProduct
ReductionSodium Borohydride or Lithium Aluminum Hydride google.comsmolecule.com1-Aminopentan-3-ol nih.gov
Ketal Formation (Dioxolane)Reaction of pentan-3-one with a diol. ebi.ac.ukSubstituted 1,3-dioxolane

Synthesis and Comparative Chemical Study of Constitutional and Stereoisomers

The study of 1-aminopentan-3-one extends to its various isomers, which can exhibit distinct chemical and physical properties.

Constitutional Isomers: Besides 1-aminopentan-3-one, other constitutional isomers exist where the amino and keto groups are placed at different positions on the pentane chain, such as 5-aminopentan-2-one (B3263374) or 1-aminopentan-2-one. Each isomer presents a unique chemical profile due to the different spatial relationships between the two functional groups.

Stereoisomers: Stereoisomerism is a critical aspect of derivatives of 1-aminopentan-3-one. The reduction of the ketone at C-3 creates a chiral center, resulting in (R)- and (S)-enantiomers of 1-aminopentan-3-ol. nih.gov The synthesis of specific stereoisomers requires stereoselective methods. Chiral resolution via diastereomeric salt formation is a classic approach. For example, a racemic mixture of a related amino alcohol was successfully resolved by forming a salt with D-mandelic acid, which allowed for the selective precipitation and isolation of the (3S)-enantiomer with high enantiomeric excess. smolecule.com

More advanced strategies involve asymmetric synthesis, where the desired stereochemistry is induced during the reaction. The synthesis of (1R,3S)-3-amino-1-cyclopentanol utilizes a chiral source in an N-acylhydroxylamine compound to guide the formation of two specific chiral centers during a cycloaddition reaction, demonstrating high stereoselectivity. google.com

Isomer TypeExampleSynthetic Approach
Constitutional5-Aminopentan-2-onePositional isomer with different functional group locations.
Stereoisomer (Enantiomer)(S)-1-Aminopentan-3-olChiral resolution of a racemic mixture using a resolving agent like D-mandelic acid. smolecule.com
Stereoisomer (Diastereomer)(1R,3S)-3-amino-1-cyclopentanolAsymmetric synthesis using a chiral inducer to control the formation of multiple stereocenters. google.com

Emerging Research Frontiers and Future Directions for 1 Aminopentan 3 One Hydrochloride Chemistry

Development of Sustainable Synthetic Methodologies

The synthesis of β-aminoketones, including 1-aminopentan-3-one (B13530212) hydrochloride, has traditionally relied on methods that can be resource-intensive and generate significant waste. The future of its synthesis lies in the adoption of green chemistry principles to develop more sustainable and environmentally benign protocols. Key areas of development include the use of greener solvents, catalyst-free conditions, and alternative energy sources.

One of the most prominent methods for synthesizing β-aminoketones is the Mannich reaction. researchgate.netingentaconnect.comnumberanalytics.com Modern approaches to this reaction focus on minimizing environmental impact. For instance, researchers have successfully employed water as a solvent, often in the presence of surfactants to overcome solubility issues, providing a much greener alternative to traditional organic solvents. nih.gov Catalyst-free and solvent-free conditions, sometimes assisted by microwave irradiation or ultrasound, are also gaining traction, offering reduced reaction times and simplified purification processes. researchgate.netrasayanjournal.co.in

Another important sustainable route to β-aminoketones is the aza-Michael addition. rsc.orgnih.gov This atom-economical reaction involves the conjugate addition of an amine to an α,β-unsaturated ketone. researchgate.net Recent advancements have focused on performing these additions under solvent-free conditions or in environmentally friendly solvents like ionic liquids, which can also act as catalysts and are often recyclable. rsc.org The use of heterogeneous catalysts, such as sulfated zirconia, further enhances the sustainability of this method by allowing for easy catalyst recovery and reuse. researchgate.net

Reaction TypeSustainable ApproachKey Advantages
Mannich Reaction Use of water as a solvent, sometimes with surfactants. nih.govEnvironmentally benign, reduced use of volatile organic compounds.
Catalyst- and solvent-free conditions with microwave or ultrasound. researchgate.netrasayanjournal.co.inFaster reaction times, simplified workup, energy efficiency.
Aza-Michael Addition Solvent-free conditions or use of ionic liquids. rsc.orgHigh atom economy, potential for catalyst recycling.
Heterogeneous catalysis (e.g., sulfated zirconia). researchgate.netEasy catalyst separation and reuse, reduced waste.
Reductive Hydroamination Metal-free conditions. rsc.orgAvoids the use of potentially toxic and expensive heavy metals.

Exploration of Novel Catalytic Transformations

The development of novel catalytic systems is a cornerstone of modern organic synthesis, enabling the efficient and selective formation of chemical bonds. For 1-aminopentan-3-one and its derivatives, the exploration of new catalytic transformations holds the key to unlocking more efficient and asymmetric synthetic routes.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of β-aminoketones. rsc.org Chiral organocatalysts, such as proline and its derivatives, can facilitate highly enantioselective Mannich reactions, providing access to chiral β-aminoketones which are valuable building blocks for pharmaceuticals. organic-chemistry.org The use of bifunctional catalysts, which possess both a Brønsted acid and a Lewis base moiety, has also shown great promise in promoting highly stereoselective reactions. organic-chemistry.org

Biocatalysis offers another green and highly selective approach. nih.gov Enzymes, such as transaminases, can be used for the asymmetric synthesis of β-amino acids from α-ketoacids, a transformation that highlights the potential for enzymatic methods in the synthesis of chiral aminoketones. nih.gov Ketoreductases are also being explored for the synthesis of optically pure alcohols and ketones, which could be applied to the asymmetric reduction of the ketone functionality in 1-aminopentan-3-one. frontiersin.org

More recently, photocatalysis has been investigated for the synthesis of β-aminoketones. Nickel and hydrogen atom transfer (HAT) photocatalysis have been combined to achieve the ring-opening of N-tosyl styrenyl aziridines with aldehydes, affording β-aminoketones with complete regiocontrol. organic-chemistry.org

Catalysis TypeCatalyst ExampleTransformationKey Advantages
Organocatalysis Proline, Chiral Thioureas organic-chemistry.orgAsymmetric Mannich ReactionMetal-free, high enantioselectivity, mild reaction conditions.
Biocatalysis Transaminases, Ketoreductases nih.govfrontiersin.orgAsymmetric Synthesis/ReductionHigh selectivity, environmentally friendly, operates under mild conditions.
Photocatalysis Nickel/HAT Photocatalysis organic-chemistry.orgRing-opening of AziridinesUtilizes light as a renewable energy source, enables novel transformations.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in chemical manufacturing, offering improved safety, efficiency, and scalability. mdpi.com The integration of flow chemistry and automated synthesis is a key future direction for the production of 1-aminopentan-3-one hydrochloride and its derivatives.

Continuous flow reactors provide excellent control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. nih.gov For the synthesis of β-aminoketones, flow chemistry can be particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. nih.gov For example, the synthesis of β-aminoketones via the addition of a vinyl Grignard reagent to amides has been successfully translated to a continuous flow process, increasing efficiency and safety. nih.gov Lipase-catalyzed Michael additions have also been shown to be more efficient in continuous-flow microreactors compared to batch reactors. mdpi.com

Automated synthesis platforms, which combine robotics with flow chemistry, can be used for the rapid optimization of reaction conditions and the synthesis of libraries of compounds for screening purposes. beilstein-journals.org This technology could be instrumental in exploring the chemical space around the 1-aminopentan-3-one scaffold to identify new derivatives with desirable properties.

Advanced Materials Science Applications for Derivatives

While the primary focus of β-aminoketone research has been in pharmaceuticals, the unique structural features of these compounds suggest their potential as building blocks for advanced materials. The presence of both a reactive ketone and a nucleophilic amine group in the 1-aminopentan-3-one scaffold allows for a variety of polymerization and modification reactions.

Derivatives of 1-aminopentan-3-one could potentially be used as monomers for the synthesis of novel polymers. For example, the amine and ketone functionalities could be utilized in condensation polymerization reactions to form polyamides or polyimines with unique properties. The aza-Michael addition reaction, a key method for synthesizing β-aminoketones, has also been employed in polymer chemistry to create functional polymers and cross-linked networks. nih.govacs.org Research into recyclable thermosets based on dynamic amidation and aza-Michael addition chemistry highlights the potential for creating sustainable materials from β-aminoketone-like structures. acs.org

Furthermore, the ability of the β-aminoketone motif to chelate metals suggests potential applications in the development of functional materials such as catalysts or sensors. rsc.org The incorporation of this scaffold into larger polymeric structures could lead to materials with tailored thermal, mechanical, or chemical properties.

Computational Design of New Chemical Entities Based on the 1-Aminopentan-3-one Scaffold

Computational chemistry and in silico screening have become indispensable tools in modern drug discovery and materials science. nih.gov For the 1-aminopentan-3-one scaffold, computational design offers a powerful approach to rationally design new chemical entities with specific biological activities or material properties.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), can be used to build predictive models that correlate the structural features of β-aminoketone derivatives with their biological activity. nih.gov These models can then be used to guide the design of new analogs with enhanced potency and selectivity. nih.gov

Molecular docking simulations can provide insights into the binding modes of 1-aminopentan-3-one derivatives with biological targets, such as enzymes or receptors. nih.gov This information is crucial for understanding the mechanism of action and for designing new inhibitors or modulators. For instance, docking studies have been used to investigate the binding of β-aminoketone analogs to the thyroid hormone receptor. nih.gov

Beyond pharmaceuticals, computational methods can be employed to predict the properties of polymers and materials derived from the 1-aminopentan-3-one scaffold. This can accelerate the discovery of new materials with desired characteristics, such as thermal stability, mechanical strength, or conductivity.

Computational MethodApplicationPotential Outcome
3D-QSAR (CoMFA/CoMSIA) Correlate structure with biological activity. nih.govDesign of new derivatives with improved potency and selectivity.
Molecular Docking Predict binding modes with biological targets. nih.govUnderstanding of mechanism of action and rational drug design.
In Silico Screening Virtually screen large libraries of compounds. nih.govIdentification of novel hit compounds with desired properties.

Q & A

Q. Advanced: What statistical approaches resolve discrepancies in biological activity data?

  • Perform meta-analysis of dose-response curves across studies. Use Bland-Altman plots to assess inter-lab variability or ANOVA for batch-to-batch comparisons .

VI. Regulatory and Method Validation

Q. Basic: What guidelines apply to analytical method validation for this compound?

  • Follow ICH Q2(R1) for parameters: linearity (R2^2 >0.99), precision (%RSD <2%), accuracy (recovery 98–102%), LOD/LOQ .

Q. Advanced: How to ensure compliance with REACH and GHS in toxicity reporting?

  • Submit safety data sheets (SDS) with acute toxicity estimates (ATE) and environmental fate data (e.g., biodegradation via OECD 301D) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.